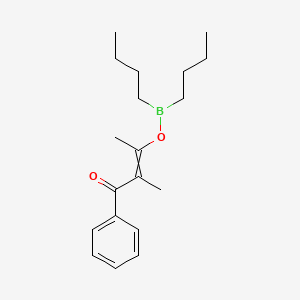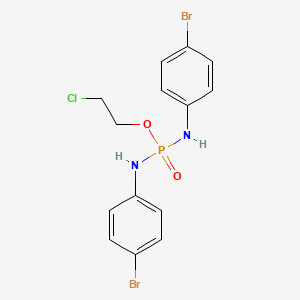
(2R,4R)-2-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, lithium aluminum hydride
Substitution: Sodium methoxide, lithium aluminum hydride
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted benzopyrans
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-2-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It may interact with various enzymes and receptors, influencing cellular pathways and responses.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to changes in cellular functions. For example, its antioxidant properties may involve the scavenging of free radicals and the modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-2-(4-Hydroxyphenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- (2R,4R)-2-(4-Methylphenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- (2R,4R)-2-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Uniqueness
What sets (2R,4R)-2-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol apart is its methoxy group, which can influence its reactivity and interaction with biological targets. This functional group may enhance its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
62082-70-6 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2R,4R)-2-(4-methoxyphenyl)-7-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C17H18O3/c1-11-3-8-14-15(18)10-16(20-17(14)9-11)12-4-6-13(19-2)7-5-12/h3-9,15-16,18H,10H2,1-2H3/t15-,16-/m1/s1 |
InChI Key |
YAFCVASCGNGPTF-HZPDHXFCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@@H](C[C@@H](O2)C3=CC=C(C=C3)OC)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl-](/img/structure/B14536791.png)
![5,6-Dichlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14536797.png)
![1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione](/img/structure/B14536810.png)


![N-Methyl-3-phenyl-3-[(propan-2-yl)amino]prop-2-enethioamide](/img/structure/B14536840.png)


![3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14536863.png)

![5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole](/img/structure/B14536879.png)
![6-Amino-2-[(3-methylbutyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B14536884.png)
![N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14536889.png)
